molecular formula C47H67N13O11S2 B10848053 d[Leu4]AVP

d[Leu4]AVP

Cat. No.: B10848053
M. Wt: 1054.3 g/mol
InChI Key: CYOLRNSRVHAZDY-QJCLFNHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

d[Leu4]AVP is a synthetic peptide analog of Arginine Vasopressin (AVP) engineered to function as a potent and selective agonist for the vasopressin 1b (V1b) receptor . This selectivity makes it a valuable pharmacological tool for investigating the distinct physiological and behavioral functions mediated by this receptor subtype. The V1b receptor is predominantly expressed in the anterior pituitary, pancreas, and specific brain regions such as the hippocampus . Research with this compound has been instrumental in elucidating the role of the V1b receptor in modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress . Its mechanism of action involves binding to the Gq/11-coupled V1b receptor, which activates phospholipase C and triggers the phosphatidylinositol signaling pathway . Beyond neuroendocrinology, studies indicate that AVP, acting through the V1b receptor (AVPR1B), can stimulate the proliferation and differentiation of human hematopoietic stem and progenitor cells, suggesting a potential role in jump-starting erythropoiesis (red blood cell production) following blood loss . In behavioral neuroscience, the vasopressin system is implicated in the regulation of social behaviors, aggression, and social recognition memory . This product is intended for research purposes only. All AbMole products are for research use only and cannot be used for human consumption .

Properties

Molecular Formula

C47H67N13O11S2

Molecular Weight

1054.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H67N13O11S2/c1-26(2)20-31-41(66)58-34(23-37(48)62)44(69)59-35(46(71)60-18-7-11-36(60)45(70)55-30(10-6-17-52-47(50)51)40(65)53-24-38(49)63)25-73-72-19-16-39(64)54-32(22-28-12-14-29(61)15-13-28)42(67)57-33(43(68)56-31)21-27-8-4-3-5-9-27/h3-5,8-9,12-15,26,30-36,61H,6-7,10-11,16-25H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,64)(H,55,70)(H,56,68)(H,57,67)(H,58,66)(H,59,69)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

CYOLRNSRVHAZDY-QJCLFNHPSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin type : 2-Chlorotrityl chloride (2-CTC) or Rink amide resins are preferred for C-terminal carboxylate or amide peptides, respectively.

  • First amino acid attachment : The C-terminal cysteine (Cys¹) is loaded onto the resin using a 3-mercaptopropionic acid (Mpr) linker, which facilitates later disulfide bond formation.

Amino Acid Protection Strategy

  • Position 4 substitution : Leucine (Leu⁴) replaces glutamine in native AVP. Its α-amino group is protected with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

  • Side-chain protections :

    • Arginine (Arg⁸): Protected with pentamethylbenzofuran (Pbf).

    • Cysteine (Cys¹ and Cys⁶): Protected with trityl (Trt) or tert-butylthio (StBu) groups to prevent premature oxidation.

Stepwise Chain Elongation

The synthesis proceeds through iterative deprotection and coupling cycles:

Fmoc Deprotection

  • Reagents : 20–30% piperidine in dimethylformamide (DMF) for Fmoc removal.

  • Optimization : Recent studies suggest dipropylamine (DPA) reduces aspartimide formation at aspartic acid residues compared to piperidine.

Coupling Reactions

  • Activation reagents : Hydroxybenzotriazole (HOBt) or OxymaPure with diisopropylcarbodiimide (DIC).

  • Coupling time : 60–120 minutes per residue under nitrogen agitation.

Table 1: Coupling Agents and Efficiency for d[Leu⁴]AVP Synthesis

ResidueCoupling AgentSolventYield (%)
Leu⁴HOBt/DICDMF98.5
Arg⁸HATU/HOAtDMF97.2
Cys¹HCTU/NMMDCM95.8

Data compiled from.

Critical Modifications at Position 4

The Leu⁴ substitution is pivotal for V1b receptor selectivity. Key synthetic considerations include:

  • Steric effects : Cyclohexylalanine (Cha) and leucine analogs were compared; Leu⁴ showed optimal balance between receptor affinity and synthetic feasibility.

  • Racemization mitigation : Low-temperature coupling (4°C) and minimized exposure to basic conditions prevent epimerization at Leu⁴.

Disulfide Bond Formation

The Cys¹–Cys⁶ disulfide bridge is formed post-synthesis:

  • Oxidative method : 0.1 M potassium ferricyanide in aqueous buffer (pH 7.4).

  • Alternative : I₂/DMF oxidation under inert atmosphere.

Table 2: Disulfide Formation Efficiency

MethodTime (h)Purity (%)
K₃[Fe(CN)₆] oxidation2492.3
I₂/DMF oxidation1289.7

Data from.

Cleavage and Global Deprotection

The peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails:

  • Standard cocktail : TFA/H₂O/triisopropylsilane (95:2.5:2.5 v/v).

  • Chaotropic additives : 3% 1,2-ethanedithiol (EDT) for efficient removal of Trt and Pbf groups.

Purification and Characterization

Final purification employs reverse-phase HPLC:

  • Column : C18, 5 µm particle size, 250 × 4.6 mm.

  • Gradient : 10–40% acetonitrile in 0.1% TFA over 30 minutes.

Table 3: Analytical Parameters for d[Leu⁴]AVP

ParameterValue
Molecular weight1084.3 Da
Retention time (HPLC)14.2 min
Purity (HPLC)≥98%
MS (ESI+)[M+H]⁺ 1085.4

Data from.

Challenges and Optimization Strategies

  • Aspartimide formation : Reduced using DPA instead of piperidine during Fmoc deprotection.

  • Aggregation : 0.1 M hydroxybenzotriazole (HOBt) in DMF prevents β-sheet formation during elongation.

  • Scale-up limitations : Microwave-assisted SPPS improves coupling efficiency for gram-scale synthesis .

Scientific Research Applications

Introduction to d[Leu4]AVP

The compound this compound, also known as d[Leu4, Lys8]vasopressin, is a synthetic analog of vasopressin that has garnered attention for its selective agonistic properties, particularly towards the vasopressin V1b receptor. This compound is notable for its potential applications in various physiological and pharmacological contexts, including studies related to renal function, endocrine responses, and neurobiology.

Selectivity and Agonistic Activity

This compound is recognized as a selective agonist for the rat V1b vasopressin receptor. It exhibits full agonistic behavior in assays measuring phospholipase C and MAPK pathways, demonstrating its ability to induce intracellular signaling similar to that of natural vasopressin (AVP) . In vivo studies have shown that this compound can stimulate adrenocorticotropic hormone (ACTH) secretion effectively, comparable to AVP at low doses .

Effects on Calcium Mobilization

Research indicates that this compound induces a dose-dependent increase in intracellular calcium concentration ([Ca2+]i) specifically in the inner medullary collecting duct (IMCD) of the kidney. This response is primarily due to calcium influx rather than release from internal stores, highlighting its mechanism of action at the cellular level . The compound's effects on calcium signaling are significant for understanding renal physiology and potential therapeutic applications.

Comparative Efficacy

When compared to AVP and other vasopressin analogs, this compound demonstrates weaker antidiuretic and vasopressor activities but retains effectiveness in stimulating insulin release from pancreatic tissues. This differential activity profile suggests its utility in exploring receptor-mediated effects without the full spectrum of vasopressin's physiological responses .

Renal Physiology Studies

This compound has been utilized in various studies examining renal function. In one study involving male Sprague Dawley rats, the administration of this compound via osmotic minipumps allowed researchers to investigate its effects on renal cell proliferation and calcium signaling pathways. The results indicated that the compound could modulate renal function through specific receptor interactions, providing insights into its role in kidney physiology .

Endocrine Function Investigations

The compound's ability to stimulate ACTH release makes it a valuable tool in endocrine research. Studies have demonstrated that low doses of this compound can effectively mimic the actions of AVP in stimulating hormone secretion from pituitary cells. This property is particularly useful for dissecting the roles of different vasopressin receptors in endocrine regulation .

Neurobiological Research

In neurobiology, this compound has been employed to study its effects on neuronal signaling and behavior. Its selective action on V1b receptors allows researchers to explore mechanisms underlying stress responses and neuroendocrine regulation without confounding effects from other vasopressin receptors. This specificity aids in elucidating the role of vasopressin in behaviors related to anxiety and social interactions .

Case Study 1: Renal Function and Cell Proliferation

In an experiment designed to evaluate the effects of this compound on renal cell proliferation, rats were treated with varying doses of the compound. The study measured cell proliferation using 5-bromo-2-deoxyuridine incorporation techniques. Results indicated a significant increase in cell proliferation rates associated with specific doses of this compound, underscoring its potential role in renal physiology and pathology management.

Case Study 2: Hormonal Regulation

Another study focused on the impact of this compound on ACTH secretion from mouse pituitary cells. Researchers administered different dosages and measured hormone levels using immunoassays. Findings revealed that this compound could stimulate ACTH release comparably to AVP but with a more controlled response profile, suggesting its utility for therapeutic applications where modulation of hormone levels is desired without excessive physiological effects.

Comparison with Similar Compounds

Table 1: Binding Affinities of Key Analogues

Compound hV1b-R (Ki, nM) hOT-R (Ki, nM) Selectivity Ratio (V1b/OT)
This compound 0.52 250 480:1
d[Cha4]AVP 0.21 210 1000:1
d[Leu4,Lys8]VP 0.52 180 346:1
SSR149415 (antagonist) 0.46 15 33:1

Table 2: Functional Activity in CHO Cells

Compound PLC Activity (EC50, nM) Max Efficacy (% vs. AVP)
This compound 1.0 100%
d[Leu4,Lys(Alexa 647)8]VP 1.2 95%
OT (reference) 0.8 100% (at OT-R)

Key Research Findings

Species Selectivity :

  • This compound and d[Cha4]AVP show high V1b-R affinity in humans but exhibit off-target antidiuretic effects in rats due to V2 receptor activation . Lys8 substitution mitigates this by reducing V2 binding .

Fluorescent Probes :

  • d[Leu4,Lys8]VP-derived probes enable real-time imaging of V1b-R in live cells, with analogue 9 showing superior specificity for hV1b-R over hOT-R .

Therapeutic Potential: Selective V1b agonists like d[Leu4,Lys8]VP are tools for studying stress-related disorders but require further optimization to minimize OT-R cross-reactivity .

Q & A

Basic Research Questions

Q. How can researchers validate the receptor selectivity of d[Leu4]AVP analogs in vitro?

  • Methodology : Perform competition binding assays using radiolabeled ligands (e.g., [³H]AVP) on plasma membranes from CHO cells stably expressing human V1a, V1b, V2, or oxytocin receptors (OT-R). Specific binding is calculated by subtracting nonspecific binding (with 1 µM unlabeled AVP/OT) from total binding. Dose-response curves for analogs like d[Leu4,Lys(Alexa 647)⁸]VP can confirm selectivity, as shown in studies where analog 3 exhibited high affinity for hV1b-R but minimal binding to hV2-R or hOT-R .
  • Key Data : IC₅₀ values derived from competition experiments (e.g., analog 3 IC₅₀ = 0.52 nM for hV1b-R vs. >1,000 nM for hV2-R) .

Q. What experimental models are suitable for studying this compound-induced Ca²⁺ mobilization?

  • Methodology : Use freshly microdissected renal structures (e.g., rat inner medullary collecting ducts [IMCD]) or transfected cell lines (e.g., HEK-293). Measure intracellular Ca²⁺ ([Ca²⁺]i) using fluorescent indicators (e.g., Fura-2). Pretreat with selective antagonists (e.g., SSR149415 for V1b-R) to confirm receptor specificity .
  • Key Data : d[Leu4,Lys⁸]VP induced a dose-dependent Ca²⁺ response in IMCD (Emax = 108 ± 22 nmol/L at 100 nM) but no response in V1a-R-rich glomerular afferent arterioles .

Q. How to assess the functional coupling of this compound to phospholipase C (PLC) activity?

  • Methodology : Stimulate CHO cells expressing hV1b-R with this compound analogs and quantify total inositol phosphate (InsP) accumulation via anion-exchange chromatography. Compare results to native AVP (1 µM) to calculate efficacy (% maximal response) .
  • Key Data : d[Leu4,Lys(Alexa 647)⁸]VP (analog 3) showed ~80% efficacy of AVP in hV1b-R-expressing cells, with no activity in hOT-R cells .

Advanced Research Questions

Q. How do V1b and V2 receptors cross-regulate during this compound and AVP co-stimulation?

  • Methodology : Co-transfect hV1b and hV2 receptors in HEK-293 cells at varying ratios. Measure cAMP accumulation (via radioimmunoassay) and Ca²⁺ mobilization. Use PKC inhibitors (e.g., Go6976) to test if cross-talk involves PKC-mediated pathways .
  • Key Data : Co-expression of hV1b and hV2 enhanced V2-mediated cAMP production by ~30%, which was blocked by SSR149415. PMA (PKC activator) further amplified this effect .

Q. Why does this compound fail to induce cAMP accumulation alone but modulate AVP-induced cAMP responses?

  • Methodology : Use IMCD cells or dual-transfected models to dissect signaling pathways. Pre-treat with V1b antagonists (SSR149415) and measure cAMP under varying Ca²⁺ conditions. Test hypotheses on receptor heterodimerization vs. second-messenger crosstalk .
  • Key Data : SSR149415 reduced AVP-stimulated cAMP by 50%, suggesting V1b activation indirectly enhances V2-R signaling via PKC or Ca²⁺-dependent pathways .

Q. How to resolve contradictions in this compound’s species-specific pharmacological profiles?

  • Methodology : Compare binding affinity (Kd) and functional responses (EC₅₀) across species. For example, test this compound on rat, human, and mouse V1b-R using radioligand displacement assays and InsP accumulation assays .
  • Key Data : d[Leu4]LVP has high affinity for rat V1b-R (Ki = 0.16 nM) but lower affinity for human V1b-R (Ki = 1.38 nM) .

Q. What controls are critical for ensuring specificity in this compound functional assays?

  • Methodology : Include tissue/cell controls lacking V1b-R (e.g., OMCD or V1a-R-rich arterioles). Validate with selective antagonists (e.g., SSR49059 for V1a-R, SSR121463B for V2-R). Use washout protocols to confirm reversibility of effects .
  • Key Data : d[Leu4,Lys⁸]VP induced Ca²⁺ responses in IMCD but not OMCD; responses were abolished by SSR149415 but unaffected by V1a/V2 antagonists .

Methodological Best Practices

  • Radioligand Binding : Use [³H]d[Leu4,Lys⁸]VP (87.8 Ci/mmol) for saturation binding in IMCD membranes. Calculate Bmax and Kd via Scatchard analysis, ensuring nonspecific binding is subtracted using 1 µM unlabeled peptide .
  • Data Normalization : Express functional responses (e.g., InsP, cAMP) as a percentage of maximal AVP/OT stimulation to account for inter-experimental variability .
  • Species Considerations : Note that this compound analogs may exhibit divergent affinities between rodents and humans; prioritize species-matched receptor models .

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